molecular formula C27H23F2N3O5 B11422403 Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11422403
M. Wt: 507.5 g/mol
InChI Key: DEOYKSUOROYNOO-UHFFFAOYSA-N
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Description

ETHYL 3-{2-[1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl groups and an imidazolidinone core. The presence of these functional groups makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of ETHYL 3-{2-[1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the imidazolidinone core: This step involves the reaction of appropriate amines and carbonyl compounds under controlled conditions to form the imidazolidinone ring.

    Introduction of fluorophenyl groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, often using fluorobenzene derivatives.

    Coupling with benzoic acid derivative: The final step involves the coupling of the imidazolidinone intermediate with a benzoic acid derivative to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

ETHYL 3-{2-[1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 3-{2-[1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-{2-[1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

ETHYL 3-{2-[1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with other similar compounds, such as:

    Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: This compound also contains a fluorophenyl group and is used in similar research applications.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound is a triple-acting PPARα, -γ, and -δ agonist with potential therapeutic applications.

The uniqueness of ETHYL 3-{2-[1-(4-FLUOROPHENYL)-3-[(4-FLUOROPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE lies in its specific structure and the presence of multiple functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C27H23F2N3O5

Molecular Weight

507.5 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H23F2N3O5/c1-2-37-26(35)18-4-3-5-21(14-18)30-24(33)15-23-25(34)32(22-12-10-20(29)11-13-22)27(36)31(23)16-17-6-8-19(28)9-7-17/h3-14,23H,2,15-16H2,1H3,(H,30,33)

InChI Key

DEOYKSUOROYNOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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